Product packaging for Benzidine dihydrochloride(Cat. No.:CAS No. 531-85-1)

Benzidine dihydrochloride

Cat. No.: B1201018
CAS No.: 531-85-1
M. Wt: 257.16 g/mol
InChI Key: RUAXWVDEYJEWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of Research on Benzidine (B372746) and its Salts

The scientific journey of benzidine and its salts is a compelling narrative that mirrors the broader evolution of chemical synthesis, industrial application, and toxicological understanding.

Genesis of Scientific Inquiry and Early Industrial Relevance

First synthesized in the 19th century, benzidine rapidly became a cornerstone of the burgeoning synthetic dye industry. solubilityofthings.comprimaryinfo.com Its ability to be converted into a bis(diazonium) salt made it a crucial intermediate in the production of a wide array of azo dyes, which were instrumental in the textile, paper, and leather industries. primaryinfo.comnih.govbritannica.com The dihydrochloride (B599025) salt, with its enhanced water solubility compared to the free base, proved particularly useful in these aqueous processes. ijarsct.co.insolubilityofthings.com Early research was consequently heavily focused on optimizing its synthesis from nitrobenzene (B124822) and exploring its utility in creating vibrant and lasting colors. primaryinfo.comwikipedia.org Beyond the dye industry, early applications of benzidine and its salts extended to analytical chemistry, where it was used as a reagent for detecting blood and other substances. britannica.comsmolecule.com

Evolution of Scientific Understanding and Research Paradigms

The mid-20th century marked a significant turning point in the scientific narrative of benzidine. A growing body of evidence began to link occupational exposure to benzidine with an increased incidence of bladder cancer among workers in the dye industry. taylorandfrancis.comnih.govebsco.com This discovery shifted the focus of research dramatically towards understanding the compound's biological effects. solubilityofthings.comtaylorandfrancis.com The scientific community began to investigate the metabolic pathways of benzidine and its derivatives, leading to the understanding that it is a procarcinogen, meaning it is metabolized in the body to a carcinogenic form. nih.govnih.gov This paradigm shift led to the eventual cessation of large-scale commercial production in many countries and a re-evaluation of its use in all applications. ebsco.comnih.gov Research then pivoted to studying its carcinogenic mechanisms, developing safer alternatives, and assessing the risks associated with residual environmental contamination. solubilityofthings.comsci-hub.se

Contemporary Significance of Benzidine Dihydrochloride in Chemical and Biological Sciences

Despite its history, this compound retains a niche but important role in modern scientific research, primarily due to its specific chemical reactivity and historical value as a model compound for toxicological studies. smolecule.comoup.com

Foundational Considerations Driving Ongoing Research

Current research involving this compound is largely driven by the need to understand the fundamental mechanisms of chemical carcinogenesis. nih.govoup.com It serves as a well-characterized carcinogen for studying DNA adduct formation, metabolic activation pathways, and the genetic and cellular changes that lead to cancer. nih.govresearchgate.net For instance, studies continue to explore how benzidine and its metabolites interact with DNA and induce mutations. researchgate.net Furthermore, its historical use provides a valuable data set for epidemiological studies seeking to understand the long-term effects of chemical exposure. canada.ca In synthetic chemistry, while its use is limited, the fundamental benzidine rearrangement reaction remains a classic example of a taylorandfrancis.comtaylorandfrancis.com sigmatropic reaction, a topic of academic interest in organic chemistry. wikipedia.org

Interdisciplinary Research Implications

The study of this compound has significant interdisciplinary implications, bridging chemistry, biology, environmental science, and forensic science. In environmental research, it is used to study the fate and transport of aromatic amines in ecosystems and to develop remediation strategies for contaminated sites. primaryinfo.comchemimpex.com In the field of toxicology, it is a reference compound for assessing the carcinogenic potential of other chemicals. oup.com Forensic science has historically used benzidine for blood detection, and although safer alternatives are now standard, the chemical principles of these tests remain relevant. smolecule.comresearchgate.net The compound also finds application in specific histological staining techniques in biological research, aiding in the identification of certain cell types and structures. chemimpex.com

Methodological Framework and Scope of the Research Outline

This article adheres to a structured outline to provide a focused and scientifically accurate overview of this compound in academic research. The scope is intentionally limited to the historical and contemporary scientific significance of the compound, excluding topics such as dosage, administration, and safety profiles, to maintain a clear focus on its role in chemical and biological research. The information presented is based on a review of authoritative scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14Cl2N2 B1201018 Benzidine dihydrochloride CAS No. 531-85-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminophenyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;;/h1-8H,13-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAXWVDEYJEWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2.2ClH, C12H14Cl2N2
Record name BENZIDINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19858
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92-87-5 (Parent)
Record name Benzidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7020138
Record name Benzidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Benzidine dihydrochloride is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] Colorless crystalline solid; [MSDSonline]
Record name BENZIDINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19858
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzidine dihydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8313
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

1 to 5 mg/mL at 74.3 °F (NTP, 1992)
Record name BENZIDINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19858
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.00000438 [mmHg]
Record name Benzidine dihydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8313
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

531-85-1
Record name BENZIDINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19858
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4,4'-diamine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZIDINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVU06XHC39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

greater than 572 °F (NTP, 1992)
Record name BENZIDINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19858
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Chemical Synthesis and Derivatization Studies

Historical Development of Synthetic Pathways for Benzidine (B372746) Dihydrochloride (B599025)

The synthesis of benzidine was first achieved in the 19th century, marking a significant development in the production of organic intermediates for the dye industry. wikipedia.org The foundational method for producing benzidine is a two-step process starting from nitrobenzene (B124822). ijarsct.co.in Initially, nitrobenzene is reduced to 1,2-diphenylhydrazine (B7769752). ijarsct.co.in Common reducing agents used historically included iron powder. ijarsct.co.in

The critical step in the synthesis is the "benzidine rearrangement," a classic and mechanistically intriguing reaction in organic chemistry. ijarsct.co.inprepchem.com In this step, the 1,2-diphenylhydrazine intermediate is treated with a strong mineral acid, such as hydrochloric acid, which induces an intramolecular rearrangement to form 4,4'-benzidine. ijarsct.co.inprepchem.comrsc.org This rearrangement has been described as a rsc.orgrsc.org sigmatropic reaction. prepchem.com The study of the benzidine rearrangement's mechanism became a significant field of research in the 20th century, attracting the attention of notable chemists like C. K. Ingold. wikipedia.org

To obtain the dihydrochloride salt, the resulting benzidine base is treated with hydrochloric acid. prepchem.comchemicalbook.com This process yields benzidine dihydrochloride, a more water-soluble form of the compound. wikipedia.org Early industrial-scale production of benzidine from nitrobenzene began around 1880. iarc.fr The process involved alkaline iron reduction, followed by rearrangement with hydrochloric or sulfuric acid to produce the corresponding salt. iarc.frchemcess.com

Modern Methodologies for this compound Synthesis and Purification

Modern synthesis of benzidine and its dihydrochloride salt still relies on the fundamental two-step process but has seen refinements to improve efficiency and yield. Catalytic hydrogenation has become a more common method for the reduction of the nitro-aromatic starting material, often replacing older methods that used stoichiometric reductants like zinc or iron powder. chemcess.compsu.edugoogle.com Palladium on carbon (Pd/C) is a frequently used catalyst for this hydrogenation step. psu.edu

A patented process for manufacturing benzidine highlights the use of a nickel catalyst for the hydrogenation of nitrobenzene to hydrazobenzene (B1673438) at elevated temperatures and pressures. google.com The subsequent rearrangement to benzidine hydrochloride is achieved by treating the reaction mixture with hydrochloric acid. google.com

Purification of this compound is crucial to remove isomers and other impurities. Modern purification techniques often involve crystallization from solvents like hot water or ethanol. prepchem.comorgsyn.org One patented method for purifying benzidine salts, such as 3,3'-dichlorobenzidine (B165656) hydrochloride, involves washing the impure salt with an aqueous solution of an organic polar solvent. google.com For example, washing the filter cake with a solution of isopropanol (B130326) in water containing hydrogen chloride was shown to effectively remove impurities. google.com Another approach involves dissolving the crude product in hot 95% ethanol, treating it with activated carbon to remove colored impurities, and then filtering and recrystallizing the product. orgsyn.org

A large-scale synthesis of 3,3'-dichlorobenzidine hydrochloride involves adding 2,2'-dichlorohydrazobenzene to a 25% hydrochloric acid solution and controlling the temperature in stages between 5°C and 75°C over 15 to 20 hours. chemicalbook.com The resulting solid product, 3,3'-dichlorobenzidine hydrochloride, is then separated from the dilute hydrochloric acid via centrifugation or filtration. chemicalbook.com

Research on the Synthesis of Benzidine Derivatives and Congeners

Research has led to the synthesis of a variety of benzidine derivatives and congeners, primarily for use as intermediates in the production of dyes and pigments. epa.gov These compounds are typically synthesized through variations of the benzidine rearrangement, starting with substituted nitroaromatic compounds.

3,3'-Dichlorobenzidine: This important derivative is prepared from 2-nitrochlorobenzene. wikipedia.org The process involves a reduction step, often using zinc in a basic solution, to form 2,2'-dichlorodiphenylhydrazine. wikipedia.org This intermediate then undergoes the acid-catalyzed benzidine rearrangement to yield 3,3'-dichlorobenzidine. wikipedia.orgresearchgate.net An alternative synthesis involves the reduction of 2,2'-dichloroazoxybenzene (B76223) with hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel to get the hydrazobenzene intermediate, which is then rearranged. prepchem.com

o-Tolidine (B45760) (3,3'-Dimethylbenzidine): The industrial production of o-tolidine starts with the nitration of toluene, which is optimized to favor the formation of the ortho-isomer, 2-nitrotoluene (B74249). wikipedia.org After separation by distillation, the 2-nitrotoluene is hydrogenated to produce o-toluidine (B26562). wikipedia.orgprepchem.com The o-toluidine can then be converted to o-tolidine. The synthesis of related sulfonic acid derivatives can be achieved by heating o-toluidine with sulfuric acid. orgsyn.org

o-Dianisidine (3,3'-Dimethoxybenzidine): This compound is derived from o-anisidine (B45086) via the benzidine rearrangement. wikipedia.org It serves as a precursor for several azo dyes. wikipedia.org Synthesis of polyfunctional reactive azo dyes has been reported where bis-cyanurated o-dianisidine is condensed with other dye intermediates. orientjchem.org Additionally, o-dianisidine has been used as a monomer in the synthesis of crosslinked polyphosphazene microspheres. researchgate.net

The table below summarizes the synthesis of these key benzidine congeners.

Derivative/CongenerStarting MaterialKey IntermediatePrimary Reaction TypeReference
3,3'-Dichlorobenzidine2-Nitrochlorobenzene2,2'-DichlorodiphenylhydrazineReduction, Benzidine Rearrangement wikipedia.org
o-TolidineToluene2-Nitrotoluene / o-ToluidineNitration, Hydrogenation, Rearrangement wikipedia.org
o-Dianisidineo-AnisidineNot explicitly detailedBenzidine Rearrangement wikipedia.org

Exploration of Green Chemistry Principles in Benzidine Synthesis Research

In recent years, there has been a growing emphasis on developing more environmentally friendly, or "green," synthetic methods in chemistry, and the synthesis of aromatic amines and benzidine derivatives is no exception. rsc.orghumanjournals.com The goal is to reduce waste, use less hazardous materials, and improve energy efficiency. humanjournals.comnih.gov

One area of research focuses on the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. acs.orgmdpi.com For instance, a rhodium-on-carbon (Rh/C) catalyst has been used for the aerobic oxidative homocoupling of anilines to produce benzidines, using molecular oxygen as the sole oxidant. acs.org This method is noted for being operationally simple and environmentally friendly. acs.org Similarly, iron(III) chloride hexahydrate (FeCl₃·6H₂O), a commercially available and less toxic reagent, has been shown to promote the oxidative coupling of anilines to form benzidine derivatives in open-flask conditions with high yields. nih.gov

Solvent-free or "grinding" methods represent another green chemistry approach. A solvent-free synthesis of azo dyes has been developed using a sulfonic acid-functionalized magnetic nanoparticle catalyst (Fe₃O₄@SiO₂-SO₃H), where reactants are ground together at room temperature. rsc.org This avoids the use of toxic solvents and allows for easy recovery of the magnetic catalyst. rsc.org The use of ethanol, a relatively cheap, less toxic, and readily available solvent, has also been reported as a greener alternative for the synthesis of benzidine-based enaminones. derpharmachemica.com

Photocatalysis under visible light is an emerging green technology. researchgate.net Researchers have explored using organo-photocatalysts for C-H bond functionalization, which could be applied to amine synthesis. researchgate.net Another novel approach is the self-polymerization of benzidine on an anodized graphene oxide nanosheet electrode, which avoids the need for traditional, often toxic, polymerization initiators. nih.gov These developments highlight a shift towards more sustainable practices in the synthesis of benzidine and its related compounds.

Advanced Analytical Methodologies for Benzidine Dihydrochloride

Chromatographic Techniques and Methodological Advancements

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate benzidine (B372746) and its metabolites from complex sample matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques, each with its own set of advantages and challenges. cdc.gov

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for the analysis of benzidine. cdc.gov The direct analysis of underivatized benzidine by GC can be problematic due to its low volatility, polarity, and thermal instability, which can lead to poor chromatographic peak shape and decomposition in the hot injection port. cdc.govepa.gov

To overcome these limitations, derivatization is commonly employed. This process involves chemically modifying the benzidine molecule to increase its volatility and thermal stability, thereby improving its chromatographic behavior. Common derivatizing agents include:

Pentafluoropropionic anhydride (B1165640) (PFPA) nih.govpsu.edu

Heptafluorobutyric anhydride (HFBA) epa.govnih.gov

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) researchgate.net

The resulting derivatives are more amenable to GC separation and can be detected with high sensitivity and specificity by the mass spectrometer. researchgate.net For instance, a GC/MS method using PFPA derivatization has achieved detection limits as low as 0.5 µg/L for total benzidine in urine. nih.govpsu.edu Another approach involves using deuterated benzidine as an internal standard to improve quantitative accuracy. researchgate.net

Table 1: GC/MS Methods for Benzidine Analysis
Derivatizing AgentMatrixDetection LimitKey FindingsReference
Pentafluoropropionic anhydride (PFPA)Urine0.5 µg/LAllows for determination of total benzidine after hydrolysis of metabolites. nih.govpsu.edu
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)WaterNot specifiedTBDMS derivatives showed good chromatographic properties and sensitive detection. researchgate.net
Heptafluorobutyric anhydride (HFBA)Wastewater0.2 pgHFBI was found to be a better derivatizing agent for benzidine than HFBA. epa.gov
None (Direct Injection)Rat Urine0.01 ng/mLDirect analysis is possible under specific conditions without derivatization. psu.edu

High-Performance Liquid Chromatography (HPLC) is a widely used and often preferred technique for benzidine analysis due to its applicability to a broader range of compounds, including those that are thermally labile or non-volatile. researchgate.net HPLC methods typically involve a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. sielc.comresearchgate.net

Detection in HPLC can be achieved through various means:

UV-Vis Detector: This is a common detector that measures the absorbance of the analyte at a specific wavelength (e.g., 254 nm or 280 nm). researchgate.netcdc.govnih.gov

Electrochemical Detector (ED): This detector offers high sensitivity and selectivity for electroactive compounds like benzidine. epa.govnemi.gov EPA Method 605 utilizes HPLC with an electrochemical detector for the analysis of benzidines in municipal and industrial wastewater. epa.gov

Mass Spectrometry (MS): Coupling HPLC with MS (LC/MS) or tandem MS (LC/MS/MS) provides the highest degree of specificity and sensitivity, allowing for confident identification and quantification at trace levels. researchgate.net

Recent advancements in HPLC technology, such as the development of Ultra-High-Performance Liquid Chromatography (UPLC), have enabled faster analysis times and improved resolution. researchgate.net

Table 2: HPLC Methods for Benzidine Analysis
DetectorMatrixMethod Detection Limit (MDL)Key FindingsReference
UV-VisCotton ClothNot specifiedEffective for quantitative determination after reduction of azo dyes. nih.gov
Electrochemical (ED)Wastewater0.08 µg/LEPA Method 605; offers high sensitivity for environmental samples. cdc.govepa.gov
Tandem Mass Spectrometry (MS/MS)Water0.040 - 0.155 µg/LAllows for simultaneous determination of multiple analytes with high precision. researchgate.net
UVRiver and Wastewater26.36 - 33.67 µg/LMethod combined with Solid Phase Extraction (SPE) for sample cleanup. researchgate.net

Thin-Layer Chromatography (TLC) serves as a simpler, cost-effective, and rapid screening method for the analysis of benzidine. cdc.govcdc.gov While not as sensitive or quantitative as GC/MS or HPLC, TLC is valuable for preliminary identification and can be used in laboratories with limited instrumentation. cdc.gov

In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the two phases. nih.gov The separated spots can be visualized under UV light or by spraying with a color-forming reagent. cdc.govepfl.ch The position of the spot, represented by its retention factor (Rf) value, can be compared to that of a standard for identification. cdc.gov

Recent innovations have combined TLC with Surface-Enhanced Raman Spectroscopy (SERS), a technique that significantly enhances the Raman signal of molecules adsorbed on certain metal surfaces. nih.govmdpi.com This combination allows for the separation of benzidine from other compounds by TLC, followed by its highly sensitive and specific detection using SERS directly on the TLC plate. nih.govresearchgate.net This approach has shown promise for the rapid detection of benzidine in complex matrices like food contact materials, with detection limits as low as 0.21 µg/L. nih.gov

A significant challenge in the analysis of benzidine, particularly at trace levels, lies in the sample preparation and derivatization steps. cdc.gov Benzidine is prone to oxidative losses during solvent extraction and concentration. cdc.gov Furthermore, the choice of derivatizing agent is critical, as incomplete reactions or the formation of multiple derivatives can lead to inaccurate quantification. epa.gov

Matrix effects, which are the influence of other components in the sample on the analytical signal of the analyte, are another major hurdle. bataviabiosciences.com These effects can cause signal suppression or enhancement, leading to underestimation or overestimation of the benzidine concentration. bataviabiosciences.com To mitigate these challenges, various sample cleanup procedures are employed, such as:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible solvents to separate it from interfering substances. epa.govnemi.gov

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte or the interferences, allowing for their separation. cdc.govresearchgate.net SPE is often used to concentrate the analyte and clean up the sample prior to chromatographic analysis.

The complexity of the matrix, such as in industrial effluents or biological fluids, often necessitates multi-step cleanup procedures to achieve reliable and accurate results. epa.govnih.gov For example, the analysis of benzidine in soil is so problematic that it has been removed from the analyte list in some Superfund laboratory programs. cdc.gov

Spectroscopic and Spectrophotometric Detection Approaches

Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the determination of benzidine. These methods are typically based on a color-forming reaction. researchgate.net

A common approach involves the diazotization of benzidine's primary amino groups with nitrous acid, followed by coupling with a chromogenic agent, such as β-naphthol, to form a colored azo dye. researchgate.net The intensity of the color, which is proportional to the concentration of benzidine, is then measured using a spectrophotometer at the wavelength of maximum absorbance (e.g., 525 nm for the benzidine-β-naphthol adduct). researchgate.net This method has been shown to be effective for determining benzidine in aqueous solutions. researchgate.net

Another spectrophotometric method has been developed for the determination of nitrite (B80452) and nitrate, which involves the tetrazotization of benzidine and subsequent coupling with N,N-dimethylaniline to form a pinkish-red azo dye with an absorbance maximum at 538 nm. isca.in While these methods are generally less sensitive and specific than chromatographic techniques, they can be useful for screening purposes and in resource-limited settings.

Immunoassay Techniques for Benzidine and Metabolites

Immunoassay techniques, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), provide a highly sensitive and specific method for the detection of benzidine and its metabolites. cdc.gov These methods are based on the principle of antigen-antibody binding.

In a typical immunoassay for benzidine, antibodies that specifically recognize benzidine or its metabolites are produced. A known amount of a labeled form of the analyte (e.g., radiolabeled or enzyme-linked) competes with the analyte in the sample for a limited number of antibody binding sites. By measuring the amount of labeled analyte that binds to the antibodies, the concentration of the unlabeled analyte in the sample can be determined.

Immunoassays have been developed for the detection of benzidine metabolites, such as N,N'-diacetylbenzidine, in urine. cdc.gov These techniques can be extremely sensitive, with detection limits in the picogram range. cdc.gov The high specificity of the antibody-antigen interaction minimizes interference from other compounds in the sample matrix, reducing the need for extensive sample cleanup. cdc.gov The development of immunoassay techniques is an area of active research and is expected to lead to significant advances in the determination of benzidine in various samples. cdc.gov

Development of Novel Sensor Technologies for Environmental and Biological Monitoring

The detection of benzidine dihydrochloride (B599025) and related compounds in environmental and biological samples has been significantly advanced by the development of novel sensor technologies. These modern analytical tools offer the potential for low-cost, rapid, and highly sensitive detection suitable for on-site monitoring. nih.gov Research has focused on various types of sensors, including electrochemical, optical, and biosensors, often incorporating nanomaterials to enhance performance. nih.govnih.gov

Electrochemical sensors, in particular, have shown great promise for biomonitoring chemical exposures. nih.gov These sensors work by measuring the electrical changes produced during a chemical reaction at an electrode surface. The integration of nanomaterials like carbon nanotubes and metal nanoparticles can modify the electrode surface, leveraging their unique electrical and catalytic properties to enhance the electrochemical response and improve sensitivity for trace-level detection. nih.gov Electrochemical immunoassays represent another advanced approach, combining the high specificity of antibody-antigen binding with electrochemical detection. nih.govneliti.com In this setup, an antibody specific to the target analyte, such as benzidine, is immobilized on a transducer, and the binding event generates a measurable electrical signal. nih.gov

Optical sensors provide another avenue for detection, operating on principles such as colorimetry and fluorescence. nih.govchemistryjournals.net Colorimetric sensors rely on a visible color change resulting from a specific chemical reaction. nih.gov For instance, a novel colorimetric sensor using cerium oxide nanoparticles (CeO-NPs) and a reagent like 3,3′,5,5′-tetramethylbenzidine (TMB) has been developed. researchgate.netmdpi.com The CeO-NPs oxidize TMB to produce a distinct blue color, and the presence of certain analytes can alter the color intensity, allowing for indirect quantification. researchgate.netmdpi.com Fluorescence sensors, which measure the light emitted by a substance after being excited by a specific wavelength, are also highly sensitive and suitable for detecting trace levels of pollutants. chemistryjournals.net

Biosensors integrate a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) with a physical transducer to detect a target substance. neliti.com These devices are valued for their ability to measure not just the presence of a chemical but also its potential biological effects. neliti.com For environmental monitoring, biosensors can be designed to be portable and provide real-time data, which is a significant advantage over traditional laboratory methods. neliti.comchemistryjournals.net

Table 1: Overview of Novel Sensor Technologies for Benzidine and Related Compound Detection

Sensor Type Detection Principle Key Features Example Application/Reagent
Electrochemical Sensor Measures electrical signal from a redox reaction at an electrode surface. High sensitivity (pM levels), rapid analysis, low sample volume, portability. nih.gov Nanomaterial-modified electrodes (e.g., carbon nanotubes) for enhanced signal transduction. nih.gov
Electrochemical Immunoassay Uses antibody-antigen binding coupled with an electrochemical transducer. High specificity and affinity for the target analyte. nih.govneliti.com Immobilized antibodies on a transducer detect the target via a conjugated tag. nih.gov
Colorimetric Sensor Relies on a visible color change from a chemical reaction. nih.gov Low cost, simple operation, suitable for point-of-care devices. nih.gov Cerium oxide nanoparticles (CeO-NPs) oxidizing 3,3′,5,5′-tetramethylbenzidine (TMB). researchgate.netmdpi.com
Fluorescence Sensor Detects light emitted from a fluorophore when excited by a specific wavelength. High sensitivity for detecting trace levels of pollutants. chemistryjournals.net Used for detecting organic compounds and heavy metals. chemistryjournals.net
Piezoelectric Sensor Measures changes in mass on a crystal surface by monitoring resonant frequency shifts. High sensitivity for detecting low concentrations of volatile organic compounds (VOCs) and heavy metals. chemistryjournals.net Quartz Crystal Microbalance (QCM) sensors. chemistryjournals.net

Validation and Optimization of Analytical Methods for Trace Detection

The reliability of trace-level detection of benzidine dihydrochloride hinges on the thorough validation and optimization of analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques that require rigorous validation to ensure accuracy, precision, and sensitivity. cdc.gov

Method optimization is a critical first step. For liquid chromatography-tandem mass spectrometry (LC-MS/MS), factors such as the choice of column, mobile phase composition, and flow rate can greatly influence sensitivity. For example, using a Kinetex C8 column instead of a C18 column was found to increase the sensitivity for benzidine by a factor of 10. shimadzu.com Furthermore, optimizing the flow rate from 0.3 mL/min to a higher rate increased the response for benzidine by approximately 68%. shimadzu.com For GC-MS methods, the derivatization process is often optimized. A study comparing different silylating reagents found that derivatization with N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA) catalyzed by dithioerythritol (B556865) provided superior reactivity and stability for benzidine analysis. researchgate.net The optimal conditions were identified as reacting at 80°C for 80 minutes. researchgate.net

Method validation involves assessing several key performance characteristics as defined by guidelines like those from the International Conference on Harmonization (ICH). researchgate.netneliti.com This includes specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

A study validating an HPLC-UV method for determining benzidine in water demonstrated linearity with a high coefficient of determination (R² > 0.999). researchgate.net The precision of a method is typically evaluated at different levels (repeatability, intermediate precision) and expressed as the relative standard deviation (RSD), which should be within acceptable limits (e.g., <1.3%). researchgate.net Accuracy is often determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix. For benzidine, average recoveries of approximately 102% have been achieved from water samples. researchgate.net The stability of the compound during sample storage and preparation is also crucial; studies have shown that benzidine samples are significantly more stable when stored at -15°C. cdc.gov

Table 2: Validation Parameters for HPLC Determination of Benzidine and Related Compounds

Parameter Benzidine (BZ) 3,3'-Dichlorobenzidine (B165656) (DCB) 3,3'-Dimethylbenzidine (DMB)
Linearity (R²) 0.9992 researchgate.net 0.9994 researchgate.net 0.9979 researchgate.net
Limit of Detection (LOD) 32.99 µg/L researchgate.net 26.39 µg/L researchgate.net 33.67 µg/L researchgate.net
Limit of Quantitation (LOQ) 109.98 µg/L researchgate.net 87.89 µg/L researchgate.net 112.26 µg/L researchgate.net
Robustness (%RSD) 3.26 researchgate.net 4.35 researchgate.net 2.99 researchgate.net
Ruggedness (%RSD) 2.93 researchgate.net 3.36 researchgate.net 3.65 researchgate.net

Data sourced from an HPLC-UV method for determination in river and wastewater. researchgate.net

Table 3: Optimized Conditions and Performance for Benzidine Analysis Methods

Method Optimized Parameter Condition Result
GC-MS Silylation Reagent MTBDMSTFA/NH₄I with dithioerythritol catalyst. researchgate.net Superior reactivity and derivative stability. researchgate.net
GC-MS Silylation Reaction 80°C for 80 minutes. researchgate.net Good chromatographic properties and sensitive detection. researchgate.net
LC-MS/MS Stationary Phase Kinetex C8 column (2.1 x 150 mm, 2.6 µm). shimadzu.com 10x higher sensitivity compared to C18 column. shimadzu.com
HPLC-UV Mobile Phase 75:25 Methanol:Water (Isocratic). researchgate.net Effective separation on a C18 column. researchgate.net
HPLC-UV Flow Rate 1.8 mL/min. researchgate.net Linear calibration curves (R² > 0.997). researchgate.net
GC-MS Sample Extraction Dichloromethane extraction at pH 8.5. researchgate.net Recoveries of ~102-103% at 2.0 ng/mL. researchgate.net
GC-MS Method Detection Limit 200 mL water sample. 0.004 ng/mL for Benzidine. researchgate.net

Environmental Dynamics and Remediation Research

Environmental Fate and Transport Mechanisms

The movement and longevity of benzidine (B372746) dihydrochloride (B599025) in the environment are governed by a complex interplay of physical and chemical factors. Key among these are its persistence in ecosystems and its interactions with soil and sediment.

Persistence and Mobility in Aquatic and Terrestrial Ecosystems

The mobility of benzidine is heavily influenced by pH. In acidic conditions, it is more likely to be in an ionized form, which affects its movement. nih.gov Despite its potential for dispersion, benzidine is often immobilized rapidly in soils and sediments. epa.gov Bioconcentration in aquatic organisms, such as bluegill fish, has been observed, though it is considered moderate. epa.govscbt.com

Adsorption and Interaction with Soil and Sediment Components

The adsorption of benzidine to soil and sediment is a critical process controlling its environmental concentration and bioavailability. This process is strongly favored by low pH and is highly correlated with the surface area of the soil or sediment particles. canada.ca The interaction is primarily driven by the protonated, or ionized, form of benzidine binding to cation exchange sites within the soil matrix. cdc.gov As the pH increases, the proportion of the cationic form decreases, leading to reduced adsorption. cdc.gov

Studies have shown that the Freundlich adsorption constant for benzidine varies significantly among different soils and sediments, ranging from 50 to 3,940 on a molar basis, and this variation is more closely linked to pH than to organic carbon content. nih.gov Koc values, which indicate the tendency of a chemical to be sorbed by soil or sediment, have been measured in the range of 227,000 to 882,000 in four different soils, indicating that benzidine is expected to be largely immobile in soil. scbt.com This strong adsorption can be irreversible or only slowly reversible as the compound can become covalently bonded to soil organic matter, particularly humic acids. ymparisto.fi

Interactive Table: Adsorption and Mobility Parameters for Benzidine

Parameter Value/Range Environmental Compartment Key Influencing Factor Reference
Freundlich Adsorption Constant (K) 50 - 3,940 (molar basis) 14 soils and sediments pH nih.gov
Organic Carbon Partition Coefficient (Koc) 227,000 - 882,000 4 soils Not specified scbt.com
Organic Carbon Partition Coefficient (Koc) 3,430 Estuarine colloidal organic matter pH 7.9 cdc.gov
Bioconcentration Factor (BCF) 40, 55 Fish Not specified scbt.com
Bioconcentration Factor (BCF) 44 Bluegill fish Not specified epa.gov

Degradation Pathways and Kinetic Studies in Environmental Compartments

Photochemical Degradation Processes (Photolysis)

Photodegradation is a significant pathway for the breakdown of benzidine in the environment. canada.ca Benzidine absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis in the atmosphere and sunlit surface waters. scbt.comcdc.gov In aqueous solutions, complete degradation of benzidine (at 100 ppb) was observed within 12 hours when exposed to light from a xenon lamp. scbt.com The half-life of benzidine in water under natural sunlight has been estimated to be between 1.3 and 72.5 days. ymparisto.fi

When adsorbed on silica (B1680970) gel and irradiated with UV light (>290 nm) for 17 hours, over 40% of the benzidine photodegraded. scbt.com In the atmosphere, vapor-phase benzidine is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 2 hours. scbt.com It is important to note that the photodegradation of 3,3'-dichlorobenzidine (B165656) can produce benzidine as a transformation product. cdc.govepa.gov Studies using mass spectrometry have identified potential photodegradation products of benzidine as 4'-nitro-4-biphenylamine, tetrahydroxybiphenyl, and 4,4'-dinitrobiphenyl. nih.gov

Biodegradation Mechanisms and Microbial Transformation

Microbial degradation is another important process affecting the fate of benzidine in the environment. canada.ca Benzidine can be degraded by microorganisms found in soil and activated sludge from wastewater treatment plants. canada.caepa.gov The half-life for aerobic degradation of benzidine in soil has been estimated to be between 48 and 192 hours. canada.ca In surface water and groundwater, the estimated half-lives for biodegradation are 31 to 192 hours and 96 to 384 hours, respectively. canada.ca

However, benzidine can be toxic to microorganisms at high concentrations, which can inhibit its own biodegradation. epa.govnih.gov At lower concentrations, such as in the parts-per-billion range, biodegradation has been shown to occur. nih.gov For instance, in Drummer silty clay loam, 79% of benzidine applied at 10 ppb was degraded after 4 weeks. scbt.com Research has also shown that benzidine-based azo dyes can be microbially reduced to form free benzidine. nih.gov

Interactive Table: Estimated Biodegradation Half-lives of Benzidine

Environmental Compartment Half-life (hours) Condition Reference
Soil 48 - 192 Aerobic degradation canada.ca
Surface Water 31 - 192 Not specified canada.ca
Groundwater 96 - 384 Not specified canada.ca

Oxidative Decomposition Research

Oxidation is a primary and rapid pathway for the transformation of benzidine in the environment. canada.ca It is readily oxidized by naturally occurring metal cations, such as Fe(III), which are common in environmental waters and clay minerals. nih.govepa.gov This process appears to be one of the most significant in controlling the fate of benzidine in water, with a half-life of approximately a few hours. canada.ca

The oxidation of benzidine can also be facilitated by free radicals and enzymatic processes. epa.gov While the exact products of these oxidative degradation pathways are not always well-characterized, it is believed that further oxidation of any initial complexes would be facile. canada.ca This rapid oxidation, along with photochemical transformation and microbial degradation, contributes to the relatively low persistence of benzidine in the environment. canada.ca

Research on Environmental Transformation Products and By-products

Benzidine and its salts, such as benzidine dihydrochloride, can undergo various transformations in the environment, leading to the formation of several by-products. Research has shown that the metabolic reduction of benzidine-based azo dyes can result in the formation of benzidine. iarc.fr In animal studies, the biotransformation of benzidine leads to metabolites such as acetylated and hydroxylated derivatives. epa.gov For instance, in the urine of workers exposed to benzidine, free benzidine, monoacetylbenzidine, diacetylbenzidine, and 3-hydroxybenzidine (B12738265) have been identified. epa.gov

The degradation of benzidine-based dyes in the environment is a significant source of benzidine. For example, the dye Deep Black EX has been shown to biodegrade in soils, with benzidine being one of the degradation products. cdc.gov Similarly, the reductive cleavage of the azo dye Congo red results in the formation of benzidine. scielo.br Studies on the photolysis of 3,3'-dichlorobenzidine, a derivative of benzidine, have shown that it can transform into benzidine and monochlorobenzidine under certain conditions. cdc.gov

A study on the degradation of the benzidine-based dye Direct Green 1 using scrap iron particles identified benzidine, 4-aminophenol (B1666318), aniline, and 1,2,7-triamino-8-hydroxynapthalene-3,6-disulfonic acid as transformation products. arabjchem.org Furthermore, research on the biodegradation of Direct Black-38 by a mixed microbial culture indicated a biotransformation into benzidine and 4-aminobiphenyl. researchgate.net

Bioconcentration and Bioaccumulation Dynamics in Ecological Food Webs

The potential for benzidine and its salts to concentrate in living organisms and accumulate in food webs has been a subject of environmental research. Bioconcentration is the process where a chemical is absorbed by an organism from the surrounding water, while bioaccumulation includes all routes of exposure, including diet. ecetoc.org Biomagnification is the process where the concentration of a substance increases at successively higher levels in a food chain. slu.seresearchgate.net

Limited data have indicated that benzidine can bioconcentrate in aquatic organisms. cdc.gov However, some studies suggest that the extent of this concentration is not significant. cdc.govepa.gov For instance, the log octanol-water partition coefficient (log Kow) for benzidine is 1.34, which suggests a low potential for bioaccumulation. canada.ca

Research on the bioconcentration of benzidine in bluegill sunfish showed bioconcentration factors (BCFs) ranging from 38 to 44. epa.gov In a model ecosystem study, BCFs after three days ranged from 55 for fish to 2,620 for an alga. epa.gov Despite these findings, there is a general consensus that there is a lack of comprehensive studies on the bioaccumulation of benzidine in food chains, which would be crucial for understanding the potential risks to human and ecological health. cdc.govcdc.gov

Table 1: Bioconcentration Factors (BCF) for Benzidine in Aquatic Organisms

Organism Bioconcentration Factor (BCF) Source
Bluegill Sunfish 38 - 44 epa.gov
Fish (Model Ecosystem) 55 epa.gov
Alga (Model Ecosystem) 2,620 epa.gov

Environmental Remediation Technologies and Methodologies

Advanced Oxidation and Reduction Processes for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). researchgate.net Several AOPs have been investigated for the degradation of benzidine and its derivatives. The Fenton process, which uses iron (II) and hydrogen peroxide, has been shown to be effective. For example, Fenton's reagent converted 3,3'-dichlorobenzidine with 99.9% efficiency within one hour under laboratory conditions. cdc.gov The photo-Fenton process, which incorporates UV light, has also been identified as a highly efficient method for dye degradation. nih.gov

Ozonation is another AOP that has shown promise. researchgate.net The combination of ozone with hydrogen peroxide or catalysts can generate hydroxyl radicals for the degradation of pollutants. kirj.ee Studies have indicated that ozonation can be a superior method for the decolorization of effluents containing benzidine-derived azo dyes compared to other AOPs like Fenton and UV/TiO2. researchgate.net

Reduction processes have also been explored for the remediation of benzidine-based compounds. The use of scrap iron particles has been effective in cleaving the azo linkages of benzidine-based dyes, leading to their degradation. arabjchem.org This process was found to be most rapid at an acidic pH. arabjchem.org

Bioremediation Strategies and Efficacy Studies

Bioremediation utilizes microorganisms to break down environmental pollutants. dtic.mil This approach is considered a cost-effective and environmentally friendly alternative to traditional remediation methods. nih.govnih.gov Several studies have demonstrated the potential of bioremediation for the degradation of benzidine and benzidine-based dyes.

Microbial consortia isolated from contaminated sites have shown high efficiency in decolorizing and degrading these compounds. researchgate.netnih.gov For example, a microbial consortium enriched from textile dye contaminated soil was able to completely remove 50 mg/L of the benzidine-based dye Trypan Blue within 24 hours. nih.gov Another study using a mixed microbial culture from an aerobic bioreactor showed complete decolorization and biodegradation of Direct Black-38 and its toxic intermediates, benzidine and 4-aminobiphenyl. researchgate.net

Specific bacterial strains have also been identified for their ability to degrade benzidine and related dyes. Shewanella xiamenensis G5-03 was found to not only decolorize the azo dye Congo red but also to degrade the resulting benzidine. scielo.br Similarly, Pseudomonas desmolyticum NCIM 2112 has been studied for its ability to biodegrade the benzidine-based dye Direct Blue-6. nih.gov The effectiveness of bioremediation can be influenced by environmental conditions such as pH and temperature. scielo.br

Table 2: Efficacy of Bioremediation on Benzidine and Benzidine-Based Dyes

Microorganism/Consortium Target Compound Efficacy Source
Microbial Consortium Trypan Blue (50 mg/L) Complete removal in 24 hours nih.gov
Mixed Microbial Culture Direct Black-38 Complete decolorization and biodegradation researchgate.net
Shewanella xiamenensis G5-03 Congo Red and Benzidine Decolorization of Congo Red and degradation of benzidine scielo.br
Pseudomonas desmolyticum NCIM 2112 Direct Blue-6 Biodegradation nih.gov

Sorption-Based Remediation Techniques

Sorption-based remediation techniques involve the use of sorbent materials to bind and remove contaminants from water or soil. The effectiveness of these techniques depends on the properties of the sorbent and the contaminant, as well as environmental factors like pH. nih.gov

For aromatic amines like benzidine, adsorption onto soils, sediments, and clays (B1170129) can be a significant process, and it is influenced by the pH of the system. cdc.gov The surface charge of the sorbent material plays a crucial role. For instance, at low pH, the amine groups of chitosan, a potential sorbent, become protonated, leading to a positive surface charge which can repel positively charged contaminants. arcjournals.org

Research on the by-products of dye degradation has shown that daughter aromatic amines can be partially adsorbed onto the surface of scrap iron particles used in reduction treatments, with maximum adsorption occurring at neutral pH. arabjchem.org The adsorption process in this case was found to follow pseudo-second order kinetics and fit the Langmuir isotherm model, with benzidine showing higher adsorption than other by-products like 4-aminophenol and aniline. arabjchem.org The development of advanced adsorbent materials with tailored surface properties, such as specific functional groups, offers potential for more targeted and efficient removal of contaminants like benzidine. nih.gov

Molecular Structure, Polymorphism, and Intermolecular Interactions

Crystallographic Investigations of Benzidine (B372746) Dihydrochloride (B599025) Polymorphs

Benzidine dihydrochloride is known to exist in at least two polymorphic forms: a triclinic P1̅ form (TP) and an orthorhombic Pbcn form (OP). acs.org The crystallization from a diluted hydrochloric acid solution can yield both polymorphs simultaneously, indicating a small thermodynamic difference between them. rsc.orgresearchgate.net The study of these polymorphs provides valuable insights into how subtle changes in molecular conformation and packing can lead to different crystal symmetries. acs.org

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) has been instrumental in determining the three-dimensional structures of both the triclinic and orthorhombic polymorphs of this compound. acs.orgrsc.orggrafiati.comscilit.com These studies have revealed that both polymorphs feature layered architectures where sheets of benzidinium dications are separated by layers of chloride anions. rsc.orgpsu.edu

Initial structural determinations identified a triclinic system with space group P1. koreascience.kr Later, more detailed studies corrected and refined the structures of both the known triclinic polymorph and a newly identified orthorhombic polymorph. rsc.orgrsc.org These investigations highlighted that the benzidinium cation is not planar, with the dihedral angle between the two phenyl rings being a key conformational variable. rsc.org In the triclinic form (TP), this angle is approximately 21.68(4)° at low temperature and 18.12(5)° at room temperature. rsc.org In contrast, the orthorhombic form (OP) exhibits a larger and less temperature-dependent dihedral angle of about 45.51(2)° to 45.60(5)°. rsc.org

High-resolution X-ray diffraction measurements have been crucial for analyzing the electron density distribution and understanding the nature of intermolecular interactions in detail. acs.org The quality of the structural data, particularly the anisotropic displacement parameters (ADPs), is highly dependent on the resolution of the data collection. grafiati.comscilit.com It has been shown that collecting data to higher diffraction angles (for Mo Kα, 2θmax > 65°) significantly improves the accuracy and precision of the derived structural parameters, bringing them into better agreement with neutron diffraction results. grafiati.comscilit.com

The crystallographic data for the two polymorphs are summarized in the table below.

Crystal DataTriclinic Polymorph (TP) rsc.orgOrthorhombic Polymorph (OP) rsc.org
Formula C₁₂H₁₄N₂²⁺ · 2Cl⁻C₁₂H₁₄N₂²⁺ · 2Cl⁻
Crystal System TriclinicOrthorhombic
Space Group P1̅Pbcn
a (Å) 4.389.4582(2)
b (Å) 5.7618.4111(4)
c (Å) 12.827.0003(2)
α (°) ** 101.590
β (°) 99.590
γ (°) 99.590
Volume (ų) **1218.45(5)
Z 14
Dihedral Angle between Phenyl Rings (°) 21.68(4) (low temp)45.51(2) (low temp)

Neutron Diffraction Analysis of Hydrogen Parameters

To accurately determine the positions and thermal parameters of hydrogen atoms, which is challenging with X-ray diffraction due to their low scattering power, neutron diffraction studies have been employed. acs.orggrafiati.comscilit.com For the triclinic polymorph (TP), neutron diffraction data were collected and incorporated into the high-resolution X-ray multipole refinement procedure. acs.orgresearchgate.net This combined approach provides a more complete and accurate picture of the crystal structure, particularly concerning the hydrogen bonding network. acs.org Comparing structural models from X-ray data alone with those from neutron diffraction reveals that using higher resolution X-ray data or applying advanced refinement models like the Transferable Aspherical Atom Model (TAAM) can significantly reduce discrepancies in geometric parameters. grafiati.comscilit.com

Analysis of Charge Density Distribution and Electrostatic Potential Maps

The experimental charge density distribution in both polymorphs of this compound has been determined using high-resolution X-ray diffraction data and multipole refinement techniques based on the Hansen-Coppens formalism. acs.orgresearchgate.net This analysis provides deep insights into the electronic structure and bonding characteristics.

The charge distribution differs significantly between the two polymorphs. acs.orgresearchgate.net For the triclinic polymorph (TP), the integrated charge on the chloride anions is approximately -0.90e, resulting in a charge of +1.85e for the benzidinium cation. acs.orgresearchgate.net In the orthorhombic polymorph (OP), the chloride anions have a charge of -1.07e, and consequently, the cation has a charge of +2.12e. acs.orgresearchgate.net

These differences in charge distribution lead to notable variations in the electrostatic potential. The electrostatic potential around the -NH₃⁺ group is substantially higher in the OP form compared to the TP form. acs.orgresearchgate.net Furthermore, the charge density at the aromatic rings of the benzidinium cation is lower in the TP polymorph, which is attributed to the significant contribution of π-π stacking interactions in this form. acs.orgresearchgate.net

Characterization of Intermolecular Interactions and Crystal Packing Architectures

The crystal structures of both this compound polymorphs are characterized by layered architectures. acs.orgrsc.org These structures are primarily stabilized by a network of hydrogen bonds and π-π stacking interactions. rsc.orgpsu.edu

Beyond the dominant hydrogen bonding, attractive π-π interactions between the aromatic rings of adjacent benzidinium cations further stabilize the crystal lattice. rsc.org These stacking interactions are particularly significant in the triclinic polymorph. acs.org The interplay between the strong ionic and hydrogen bonding interactions and the weaker, but cumulatively important, π-π and van der Waals forces dictates the final crystal architecture. rsc.orgpsu.edu The dual hydrophobic (the biphenyl (B1667301) core) and hydrophilic (the protonated amino groups) nature of the benzidinium cation is a key factor driving the formation of these segregated, layered structures. psu.edu

Theoretical and Computational Chemistry Approaches to Structural Elucidation

Theoretical and computational methods have been used to supplement and interpret the experimental diffraction data. Periodic ab initio computations have been performed to evaluate the theoretical charge density distribution, which shows good agreement with the experimental results from high-resolution X-ray diffraction. acs.orgresearchgate.net

Computational energy studies indicate that the triclinic (TP) polymorph is slightly more thermodynamically stable than the orthorhombic (OP) form by about 10-15 kJ·mol⁻¹. acs.org However, this energy difference is very small compared to the total cohesive energy of approximately -1500 kJ·mol⁻¹, which explains why both polymorphs can crystallize concurrently from the same solution. researchgate.net

The Transferable Aspherical Atom Model (TAAM) has been shown to be a valuable computational tool for refining X-ray diffraction data. grafiati.comscilit.com Using TAAM results in structural and thermal parameters that are in better agreement with neutron diffraction data, even when using lower-resolution X-ray data. grafiati.comscilit.com This approach provides a more accurate description of atomic positions and displacements compared to the standard Independent Atom Model (IAM). grafiati.comscilit.com

Impact of Molecular Conformation on Solid-State Research

The case of this compound highlights the critical role of molecular conformation in determining the solid-state structure and properties of a compound. The primary conformational variable for the benzidinium dication is the torsion angle around the central C-C bond, which dictates the dihedral angle between the two phenyl rings. rsc.org

The significantly different dihedral angles observed in the triclinic (around 20°) and orthorhombic (around 45°) polymorphs directly influence the crystal packing and the symmetry of the resulting unit cell. acs.orgrsc.org This conformational flexibility allows the molecule to adopt different arrangements to optimize the intermolecular interactions, particularly the balance between hydrogen bonding and π-π stacking. rsc.orgpsu.edu The study of how substituents on the benzidine core affect this conformational preference and the resulting crystal architecture further underscores the importance of molecular shape in crystal engineering. psu.edursc.org The investigation of such polymorphic systems, where subtle conformational changes lead to distinct crystal forms, is crucial for understanding and controlling the properties of solid materials. mdpi.com

Mechanistic Studies of Metabolism and Biotransformation

Metabolic Activation Pathways of Benzidine (B372746) and Related Compounds

The carcinogenicity of benzidine is not due to the compound itself but rather its metabolic activation into reactive intermediates that can interact with cellular macromolecules. nih.gov This activation process involves a series of enzymatic reactions that can vary depending on the tissue and species. nih.gov

A key initial step in the metabolic activation of benzidine is N-oxidation, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com These heme-containing monooxygenases are crucial for the metabolism of a wide range of xenobiotics. mdpi.commdpi.com In the case of benzidine, CYP enzymes, particularly isoforms like CYP1A2, are involved in the formation of N-hydroxy-N-acetylarylamines. nih.gov This N-oxidation step is a critical activation pathway, as the resulting hydroxylamine (B1172632) can be further metabolized to a reactive electrophile. psu.edu

The process of N-oxidation can be followed by O-acetylation or O-sulfonation to form highly reactive esters that can bind to DNA. nih.gov Peroxidative activation, another significant pathway, is mediated by enzymes like prostaglandin (B15479496) H synthase and other peroxidases, which can oxidize benzidine to reactive intermediates, such as benzidine diimine. nih.govoup.com This pathway is particularly relevant in extrahepatic tissues. nih.gov

Many industrial dyes are synthesized using benzidine as a precursor, leading to the formation of benzidine-based azo dyes. nih.gov These dyes can be metabolized back to benzidine through the reductive cleavage of the azo bond (-N=N-). researchgate.netasm.org This reductive metabolism is significantly carried out by azoreductase enzymes present in the intestinal microbiota. asm.orgresearchgate.netnih.gov Liver azoreductases also contribute to this process. nih.gov

Once liberated, the free benzidine can be absorbed systemically and undergo the same metabolic activation pathways as directly ingested benzidine. nih.gov This metabolic conversion is a major concern, as it means that exposure to these dyes is effectively an indirect exposure to the carcinogen benzidine. nih.govresearchgate.net Studies have shown that the administration of benzidine-based dyes to various animal species results in the appearance of benzidine and its metabolites in the urine. researchgate.net For instance, the metabolic conversion of dyes like Direct Black 38, Direct Blue 6, and Direct Brown 95 to benzidine has been observed in monkeys. nih.gov

Identification and Characterization of Metabolites (e.g., Monoacetylated, Diacetylated, Conjugated Species)

The metabolism of benzidine results in a variety of metabolites, which have been identified in urine and other biological samples. The primary metabolites include monoacetylbenzidine (MABZ) and N,N'-diacetylbenzidine (DABZ). nih.govpsu.edu Acetylation is a significant pathway in the biotransformation of benzidine. acs.org

In a study involving human intestinal microbiota, the metabolism of Direct Black 38 dye led to the formation of benzidine, 4-aminobiphenyl, monoacetylbenzidine, and acetylaminobiphenyl. asm.orgnih.gov Benzidine levels peaked and then declined as it was further metabolized into acetylated forms. asm.orgnih.gov

N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ) is a critical metabolite formed through N-oxidation and di-acetylation. psu.edu This metabolite can be further activated by hepatic N,O-acyltransferase or sulfotransferase to form a highly reactive electrophilic intermediate. psu.edu Humans metabolize benzidine primarily to 3-hydroxybenzidine (B12738265) and its acetylated derivatives, which are then excreted. epa.gov

Table of Identified Benzidine Metabolites

Metabolite Parent Compound(s) Key Metabolic Process Reference
Benzidine Benzidine-based dyes Azo-reduction asm.orgnih.gov
Monoacetylbenzidine (MABZ) Benzidine, Direct Black 38 N-acetylation asm.orgnih.gov
N,N'-diacetylbenzidine (DABZ) Benzidine N-acetylation nih.gov
4-Aminobiphenyl (4-ABP) Direct Black 38, Benzidine Azo-reduction, Deamination asm.orgnih.gov
Acetylaminobiphenyl Direct Black 38 Azo-reduction, Deamination, N-acetylation asm.orgnih.gov
N-hydroxy-N-acetylbenzidine Benzidine N-oxidation, N-acetylation nih.gov
3-hydroxybenzidine Benzidine Hydroxylation epa.gov

Research on DNA Adduct Formation and Molecular Interactions with Genetic Material

The carcinogenic activity of benzidine is directly linked to the formation of covalent bonds between its reactive metabolites and DNA, forming DNA adducts. nih.gov These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis.

The predominant DNA adduct identified in the urothelial cells of workers exposed to benzidine is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine. nih.gov This indicates that N-monoacetylation can occur before the cytochrome P450-catalyzed N-oxidation step. nih.gov

Peroxidative activation of benzidine also leads to significant DNA binding. nih.govoup.com The two-electron oxidation product, benzidine diimine, is a key reactive intermediate in this pathway. nih.govoup.com The major DNA adduct formed through this mechanism is N-(deoxyguanosin-8-yl)-benzidine. nih.govoup.com Other minor adducts, such as N-(deoxyguanosin-N2-yl)-benzidine, have also been identified. nih.govoup.com

Investigation of Genotoxic Mechanisms

The genotoxicity of benzidine and its metabolites has been extensively studied. nih.gov There is strong evidence that the carcinogenicity of benzidine operates through a genotoxic mechanism involving metabolic activation and the formation of DNA adducts. nih.gov

Benzidine has been shown to induce DNA damage in various in vitro and in vivo systems. It can cause DNA strand breaks and increase the frequency of micronucleated cells in bone marrow. nih.gov Studies using the comet assay on human lymphocytes have demonstrated the DNA-damaging capacity of benzidine and its structural analogues. nih.govoup.com

Another proposed mechanism of genotoxicity involves the generation of reactive oxygen species (ROS). nih.govoup.comresearchgate.net The metabolic activation of benzidine can lead to oxidative stress, which in turn can cause DNA damage. researchgate.net The inhibitory effects of free radical scavengers on benzidine-induced DNA damage support the role of ROS in its genotoxicity. nih.govoup.com

Comparative Metabolism Across Different Biological Systems and Species

The metabolism of benzidine and its carcinogenic effects show significant variation across different species. nih.gov In rodents such as mice, rats, and hamsters, benzidine primarily induces liver tumors. nih.gov In contrast, in humans and dogs, the primary target organ is the urinary bladder. nih.gov

These species-specific differences in organ tropism are thought to be related to variations in metabolic pathways. nih.gov For example, the rate of N-acetylation, a detoxification step in the liver, is slower in dogs and humans compared to rodents. nih.gov This allows for a greater concentration of unmetabolized benzidine or its activated metabolites to reach the bladder via the urine. nih.gov

Studies comparing the metabolism of benzidine in different species have highlighted these variations. For example, the urinary metabolites in dogs and monkeys include free benzidine, while rats primarily excrete it through the biliary route. epa.gov The metabolism of benzidine-based dyes also shows species differences. For instance, the conversion of Direct Black 38 to benzidine has been demonstrated in rhesus monkeys. nih.gov

Table of Compounds Mentioned

Compound Name
Benzidine dihydrochloride (B599025)
Benzidine
N-acetylbenzidine
N,N'-diacetylbenzidine
N'-hydroxy-N-acetylbenzidine
Direct Black 38
Direct Blue 6
Direct Brown 95
4-aminobiphenyl
Monoacetylbenzidine
Acetylaminobiphenyl
N-(deoxyguanosin-8-yl)-N-acetylbenzidine
Benzidine diimine
N-(deoxyguanosin-8-yl)-benzidine
N-(deoxyguanosin-N2-yl)-benzidine
N,3-(deoxyguanosin-N7,C8-yl)-benzidine
2-aminobiphenyl
3,3'-diaminobenzidine
3,3'-dichlorobenzidine (B165656)
3,3'-dimethoxybenzidine (B85612)
3,3'-dimethylbenzidine
3,3',5,5'-tetra-methylbenzidine
4,4'-dinitro-2-biphenylamine
3-hydroxybenzidine
N-hydroxy-N,N'-diacetylbenzidine
3-methylmercapto-N,N'-diacetylbenzidine
N-hydroxyacetylamino benzidine
Direct Blue 15
Acid Red 114
Direct Blue 218
3,3'-dihydroxybenzidine
Ethylene oxide
Styrene
Vinyl chloride
Epichlorohydrin
Propylene oxide
4,4'-methylenebis-2-chloroaniline
Acrylonitrile
Benzyl chloride
2-naphthylamine
N,N-dimethylnitrosamine
N,N-diethylnitrosamine
Mexiletine
N-hydroxymexiletine
Xanthine oxidase
Alanine
Threonine
Ornithine
NADP+
Urate
AMP
Carnosine
Pyridoxal
Enrofloxacin
Androstenedione
Testosterone
Estrone

Historical Perspectives and Regulatory Science Context of Benzidine Dihydrochloride Research

Evolution of Scientific Understanding of Benzidine's Biological Activity

The scientific community's understanding of the biological activity of benzidine (B372746), and by extension its dihydrochloride (B599025) salt, has evolved significantly over more than a century. Initial observations in the late 19th and early 20th centuries within dye manufacturing industries hinted at a link between exposure to certain aromatic amines and an increased incidence of bladder cancer among workers. ebsco.com These early epidemiological insights laid the groundwork for more rigorous scientific investigation into the specific compounds responsible for this toxicity.

By the mid-20th century, researchers began to solidify the connection between benzidine exposure and bladder cancer. nih.gov A pivotal moment in this evolution was the recognition of benzidine as a potent human carcinogen. ebsco.com Subsequent research delved into the metabolic pathways of benzidine in the body, revealing that its carcinogenicity is not a direct action of the compound itself but rather a result of its metabolic activation. canada.ca

Studies in both humans and animals demonstrated that benzidine-based azo dyes could be metabolized back to benzidine, a known human bladder carcinogen. researchgate.net This metabolic conversion is facilitated by enzymes such as azoreductase, which is present in both animals and humans. cdc.gov The understanding of this metabolic process was crucial, as it expanded the concern from benzidine itself to a wide array of dyes derived from it. Further research identified that the carcinogenic effects are mediated through the formation of DNA adducts, which can lead to genetic mutations and the initiation of cancer. nih.gov This progression from observational epidemiology to a mechanistic understanding of metabolic activation and genotoxicity represents a significant evolution in the scientific comprehension of benzidine's biological activity.

Major Research Initiatives and Collaborative Programs (e.g., National Toxicology Program Benzidine Dye Initiative)

In response to the growing body of evidence on the carcinogenicity of benzidine and its derivatives, several major research initiatives were established. Among the most significant was the National Toxicology Program (NTP) Benzidine Dye Initiative. nih.govnih.gov This program was created to generate a comprehensive and integrated body of scientific information regarding the potential health risks associated with exposure to dyes derived from benzidine and its congeners. nih.govnih.gov

The NTP's initiative was a multi-faceted research effort that included studies on the metabolism and disposition of these dyes, their genetic toxicity, and their in vivo toxicity and carcinogenicity. nih.gov A key aspect of the program was the selection of a representative group of prototypical dyes for in-depth study, with the goal of applying the findings to make regulatory decisions about other dyes in the same class without needing to conduct extensive testing on every single one. nih.gov This approach was deemed more practical given the hundreds of benzidine-congener-derived dyes in existence. nih.gov The research conducted under this initiative provided critical data on the metabolic conversion of these dyes to carcinogenic amines. nih.gov

The findings from the NTP Benzidine Dye Initiative and other collaborative programs have been instrumental in informing regulatory agencies and shaping public health policies regarding the use of these compounds. These initiatives exemplify a coordinated effort to address a significant public health concern through targeted and comprehensive scientific investigation.

Development of Regulatory Frameworks and Their Influence on Research Prioritization

The evolving scientific understanding of benzidine's carcinogenicity directly led to the development of stringent regulatory frameworks, which in turn influenced the direction and priorities of subsequent research. In the United States, key federal agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), have established regulations to control exposure to benzidine and its derivatives. cdc.gov

OSHA has classified benzidine as a carcinogen and has implemented strict regulations to minimize workplace exposure, including entry controls, housekeeping and disposal rules, and requirements for protective equipment. nih.govosha.gov Notably, OSHA has not established a permissible exposure limit (PEL), instead recommending that exposure be limited to the lowest feasible concentration. cdc.govnj.gov

The EPA has also taken significant regulatory action. Under the Toxic Substances Control Act (TSCA), the EPA has issued Significant New Use Rules (SNURs) for benzidine-based dyes. epa.govepa.gov These rules require manufacturers and importers to notify the EPA before starting or resuming new uses of these chemicals, allowing the agency to evaluate and, if necessary, prohibit or limit those activities. epa.gov Benzidine is also listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). cdc.govnih.gov

These regulatory actions have had a profound impact on research prioritization. With the established carcinogenicity of benzidine, research has shifted from hazard identification to more quantitative risk assessment. sci-hub.se There is a greater emphasis on understanding dose-response relationships, mechanisms of action at low exposure levels, and the development of sensitive biomarkers of exposure and effect. nih.gov The regulations have also spurred research into safer alternatives to benzidine-based dyes.

Regulatory Agency Key Regulation/Action Impact on Research
OSHA Classified benzidine as a carcinogen; no PEL established. osha.govcdc.govPrioritized research on exposure monitoring and control in occupational settings.
EPA Issued Significant New Use Rules (SNURs) under TSCA. epa.govepa.govFocused research on evaluating the risks of new and existing uses of benzidine-based dyes.
EPA Listed benzidine as a hazardous waste under RCRA. cdc.govnih.govSpurred research into remediation and safe disposal technologies.

Methodologies in Risk Assessment and Their Scientific Underpinnings

The risk assessment of benzidine dihydrochloride and related compounds is built on a foundation of epidemiological studies, animal bioassays, and an understanding of its metabolic pathways. A primary goal of these assessments is to provide a quantitative estimate of the cancer risk associated with exposure. sci-hub.se

A cornerstone of benzidine risk assessment has been the use of long-term animal studies to establish dose-response relationships. sci-hub.senih.gov For instance, lifetime exposure studies in mice have been conducted to determine the incidence of liver and other tumors at various concentrations of this compound in drinking water. nih.gov These studies provide the data necessary to develop mathematical models, such as the Armitage-Doll multistage model, to estimate cancer risk at low doses relevant to human environmental exposures. nih.gov

The EPA's Integrated Risk Information System (IRIS) provides cancer slope factors for benzidine, which are used to estimate the incremental cancer risk per unit of exposure. cdc.govnih.gov These slope factors are derived from human epidemiological data, particularly studies of occupationally exposed workers who developed bladder cancer. cdc.govnih.gov The use of human data, when available, is preferred as it avoids the uncertainties associated with extrapolating from animals to humans.

The scientific underpinnings of these risk assessment methodologies also include the principle that benzidine-based dyes can be metabolized to release benzidine, thereby creating a potential exposure hazard. nih.gov This has led to the regulatory approach of treating many benzidine-based dyes as potential carcinogens, even in the absence of direct carcinogenicity data for each specific dye. cdc.gov

Risk Assessment Component Methodology Scientific Basis
Hazard Identification Epidemiological studies, animal bioassays. ebsco.comcanada.caObservation of increased cancer incidence in exposed human populations and tumor induction in laboratory animals. ebsco.comcanada.ca
Dose-Response Assessment Long-term animal studies with varying exposure levels. sci-hub.senih.govEstablishing a quantitative relationship between the amount of exposure and the incidence of adverse health effects. sci-hub.se
Exposure Assessment Monitoring of environmental media (air, water) and biological samples (urine). nih.govwho.intQuantifying the extent of human contact with the chemical.
Risk Characterization Integration of hazard, dose-response, and exposure data to estimate cancer risk. epa.govCalculation of cancer slope factors and unit risks to provide a quantitative estimate of risk to exposed populations. epa.gov

Ethical Dimensions in Chemical Research and Development

The history of benzidine research and its use in industrial applications raises significant ethical questions. The exposure of workers to a known carcinogen, often without their full knowledge or consent in the early days of its use, represents a major ethical failure. onclive.com Modern ethical frameworks for chemical research and development are designed to prevent such occurrences.

A fundamental ethical principle is the imperative to protect human subjects from harm. onclive.com In the context of a known carcinogen like benzidine, it is considered unethical to intentionally expose people to test its effects. cancer.org Therefore, research relies on epidemiological studies of past exposures, animal studies, and in vitro experiments. cancer.org

There is also an ethical obligation for transparency in communicating the risks associated with chemical exposures to workers and the public. This includes the proper labeling of hazardous materials and providing access to information on potential health effects.

Furthermore, the development and use of chemicals carry a broader societal responsibility. This includes considering the entire lifecycle of a chemical, from its production and use to its disposal and potential environmental impact. The ethical dimension of chemical research and development now encompasses principles of green chemistry and sustainable practices, aiming to design chemicals and processes that minimize or eliminate the use and generation of hazardous substances.

In the realm of cancer research, ethical considerations are paramount, especially when dealing with human biospecimens and data. cancer.gov Issues such as informed consent for the use of samples in future research, data privacy, and the return of research results to participants are all critical ethical considerations. cancer.gov

Applications and Role in Academic Research Methodologies

Use as a Chemical Reference Standard in Analytical Chemistry

Benzidine (B372746) dihydrochloride (B599025) serves as a crucial chemical reference standard in analytical chemistry. accustandard.comsigmaaldrich.com It is employed as a reference material for the detection and quantification of benzidine contamination in various samples. smolecule.com Certified Reference Materials (CRMs) of benzidine, often as the dihydrochloride salt dissolved in a solvent like methanol (B129727), are available for calibrating analytical instruments and validating analytical methods. accustandard.com This ensures the accuracy and reliability of tests designed to monitor for the presence of benzidine, a compound of significant regulatory and health concern. The availability of a standardized and certified form of the compound is essential for quality control in laboratories that conduct such analyses. lgcstandards.com

Table 1: Properties of Benzidine as an Analytical Standard

Property Value
Grade Analytical Standard
Quality Level 100
Format Neat (or in solution)
Techniques HPLC, Gas Chromatography (GC)
CAS Number 92-87-5 (for Benzidine)
Alternate CAS 531-85-1 (for Dihydrochloride salt) lgcstandards.com

Data sourced from Sigma-Aldrich sigmaaldrich.com and LGC Standards lgcstandards.com.

Applications in Histological and Immunocytochemical Staining Techniques

Historically, benzidine dihydrochloride (BDHC) has been used as a chromogen in histological and immunocytochemical staining techniques to visualize specific cellular components and antigens. nih.gov In these methods, an enzyme, often horseradish peroxidase (HRP) conjugated to an antibody, catalyzes the oxidation of the chromogen, resulting in a colored precipitate at the target site.

A key advantage of BDHC in this context is the distinct color and form of its reaction product. It produces a bluish-green, crystalline precipitate. nih.gov This contrasts sharply with the reddish-brown, flocculent product of 3,3'-Diaminobenzidine (DAB), another common chromogen. nih.gov This color difference makes BDHC particularly valuable for double-labeling studies at both the light and electron microscopy levels, allowing researchers to distinguish two different antigens within the same tissue section. nih.gov

Furthermore, protocols using BDHC have been shown to significantly increase the sensitivity of the immunoreaction. nih.gov This heightened sensitivity allows for the use of higher primary antibody dilutions, higher concentrations of fixatives, and less detergent, which can help preserve tissue morphology. nih.gov Despite these advantages, its use is limited due to safety concerns.

Table 2: Comparison of Chromogens in Immunohistochemistry

Chromogen Reaction Product Color Reaction Product Form Key Feature for Double-Labeling
This compound (BDHC) Bluish-green nih.gov Crystalline nih.gov Distinguishable from DAB product nih.gov
3,3'-Diaminobenzidine (DAB) Brown-black Flocculent / Granular nih.govscirp.org Common standard, provides strong signal ijlbpr.com
3-amino-9-ethylcarbazole (AEC) Red - -
3,3',5,5'-tetramethylbenzidine (TMB) Blue - High sensitivity ccjm.org

Information compiled from multiple sources. nih.govscirp.orgijlbpr.comccjm.orgufsc.br

Function as a Positive Control in Experimental Design and Validation Studies

Given its well-documented carcinogenic effects, this compound has been utilized as a positive control in carcinogenicity studies. nih.gov In toxicology and cancer research, a positive control is a substance known to produce the effect being studied. By administering this compound to laboratory animals, researchers can validate their experimental models and testing procedures. smolecule.com If the animals exposed to the known carcinogen develop tumors as expected, it confirms that the experimental system is capable of detecting a carcinogenic response. nih.gov

This application is crucial for assessing the potential carcinogenicity of new or unknown substances. The response to the positive control (this compound) provides a benchmark against which the effects of the test substance can be compared. For example, studies have tested this compound via oral administration in mice and rats to establish its carcinogenic activity, which then serves as a basis for comparison in subsequent studies. nih.gov

Contribution to Environmental Monitoring and Testing Protocols

This compound plays a role in the framework of environmental monitoring, primarily as an analytical target and standard. epa.gov Its historical use in industries such as dye manufacturing led to concerns about its release into the environment. epa.gov Consequently, environmental monitoring protocols have been developed to detect its presence in air, water, soil, and sediment. epa.govscbt.com

In analytical chemistry, benzidine itself is used as a reagent for the detection and determination of various inorganic ions. epa.gov Regulatory bodies have established criteria and standards for benzidine levels in ambient water and industrial effluents. For instance, the U.S. Environmental Protection Agency (EPA) has set an ambient water criterion for benzidine to protect human health. epa.gov The monitoring required to enforce these standards relies on accurate detection methods, which are validated using reference standards like this compound. smolecule.com Research has also focused on the degradation of benzidine in the aquatic environment, such as through oxidation by metal cations. epa.gov

Role as an Intermediate in Pharmaceutical Synthesis Research

Benzidine and its derivatives have historically been important intermediates in the chemical industry, particularly in the synthesis of azo dyes. ijarsct.co.innih.gov While its direct use in pharmaceuticals is not a primary application due to its toxicity, its chemical structure and reactivity are relevant in the broader context of synthetic chemistry research, which can inform pharmaceutical development. For example, the synthesis of N,N'-diethylbenzidine has been described using benzidine (prepared from this compound) as a starting material. orgsyn.org The study of benzidine-related compounds, such as 3,3'-dimethylthis compound and 3,3'-dimethoxybenzidine (B85612) dihydrochloride, in toxicology and carcinogenesis research provides data on structure-activity relationships that can be valuable in the safety assessment of new chemical entities in pharmaceutical research. grafiati.comnih.gov

Future Directions and Emerging Research Frontiers

Advanced Computational Modeling and Simulation for Benzidine (B372746) Dihydrochloride (B599025) Systems

The study of benzidine dihydrochloride and its derivatives is increasingly benefiting from advanced computational modeling and simulation techniques. These methods provide insights into molecular structures, properties, and interactions that are often difficult to obtain through experimental means alone.

Researchers have utilized quantum mechanics calculations to investigate the molecular conformation of benzidine derivatives, particularly the torsion angle between the aromatic rings in both solid and liquid states. dntb.gov.ua Such studies have revealed that compounds that appear planar in the solid state can adopt a twisted conformation in a melted state, a phenomenon attributed to packing restraints in the crystal lattice. dntb.gov.ua High-resolution X-ray diffraction measurements, supplemented by periodic ab initio computations, have been employed to analyze the charge density distribution of polymorphic forms of this compound. researchgate.net These analyses have shown significant differences in the charge distribution and electrostatic potential between different crystalline forms, which can influence their physical properties and stability. researchgate.net

Computational approaches have also been used to explore the electronic properties and reactivity of benzidine-related compounds. For instance, density functional theory (DFT) calculations have been applied to study Schiff bases derived from benzidine, determining parameters like HOMO-LUMO energy gaps to predict their reactivity and stability. researchgate.net These theoretical calculations are crucial for understanding the potential applications of these compounds, such as in the development of corrosion inhibitors. researchgate.net Furthermore, computational models have been used to analyze the structural effects of substituents on the this compound framework, providing a rationale for changes in crystal packing and the density of charge. psu.edu

Interactive Table: Computational Parameters of Benzidine Derivatives This table showcases key computational parameters for different benzidine derivatives as determined by various theoretical studies.

Compound Computational Method Key Finding Reference
3,3′,4,4′-substituted biphenyls Quantum Mechanics Calculations Conformation is planar in solid, twisted in melt. dntb.gov.ua dntb.gov.ua
This compound polymorphs High-resolution X-ray diffraction, ab initio computations Different charge density and electrostatic potential between polymorphs. researchgate.net researchgate.net
N,N'-Bis(2,4-dihydroxy benzaldehyde) benzidine Density Functional Theory (DFT) Calculation of electronic properties (HOMO, LUMO) to predict reactivity. researchgate.net researchgate.net

Integration of Omics Technologies in Mechanistic Investigations

The application of "omics" technologies, including toxicogenomics, proteomics, and metabolomics, is revolutionizing the understanding of the mechanisms of action of this compound and related compounds. numberanalytics.com These high-throughput approaches allow for a comprehensive analysis of the global changes in genes, proteins, and metabolites following exposure, providing a more holistic view of the biological response. redalyc.org

Toxicogenomics studies, for example, investigate the genomic response of organisms to chemical agents like benzidine. redalyc.org This can help identify genes and pathways that are perturbed by exposure, offering insights into the molecular mechanisms of toxicity. For instance, studies have explored the mutagenicity of benzidine and its analogs, aiming to correlate molecular structure with biological activity. oup.com

Proteomics, the large-scale study of proteins, has been used to identify proteins that are differentially expressed in response to chemical exposure. numberanalytics.com In studies of related compounds, proteomics has helped to understand the molecular pathways affected by chemical treatment. nih.govacs.org For example, quantitative proteome analysis has been used to discover perturbations in multiple biological pathways in human cell lines. nih.govacs.org

Metabolomics, the study of metabolic profiles, can reveal changes in endogenous metabolites following exposure to xenobiotics. chrom-china.com Research on the metabolism of benzidine-based azo dyes by human intestinal microbiota has identified various metabolites, including benzidine and its acetylated derivatives. nih.gov This highlights the role of the gut microbiome in the biotransformation of these compounds. nih.gov Spatial metabolomics is an emerging field that could provide further insights by mapping the distribution of metabolites within tissues, which is particularly relevant for understanding localized toxicity. researchgate.net

The integration of these omics datasets with traditional toxicological data provides a more comprehensive risk assessment. numberanalytics.com This multi-omics approach can help in identifying biomarkers of exposure and effect, which are crucial for monitoring and predicting potential health risks. numberanalytics.comresearchgate.net

Development of Sustainable Alternatives and Novel Remediation Strategies

Given the recognized hazards associated with benzidine and its derivatives, significant research efforts are focused on developing safer, sustainable alternatives and effective remediation strategies for contaminated environments.

The development of non-mutagenic alternatives to benzidine is a key area of research. researchgate.net Scientists have synthesized and evaluated benzidine analogs with modified structures, such as the incorporation of alkyl or alkoxy substituents, to reduce or eliminate mutagenic properties. researchgate.net For example, 2,2′-dimethyl-5,5′-dipropoxybenzidine has been used to create non-mutagenic direct dyes. researchgate.net The goal is to produce colorants with comparable performance to traditional benzidine-based dyes but without the associated health risks. researchgate.netrsc.org The use of natural dyes and pigments from microbial sources is also being explored as a promising and sustainable alternative to synthetic dyes. rsc.orgnih.gov

In parallel, there is a strong focus on developing novel and efficient remediation strategies for wastewater and soil contaminated with benzidine and its related dyes. ekb.egresearchgate.net Various physical, chemical, and biological methods are being investigated. Physical methods like adsorption on activated carbon and membrane filtration have shown effectiveness in removing dyes from water. ekb.egcore.ac.uk Chemical methods often involve oxidation processes to break down the dye molecules. ekb.eg

Bioremediation, which utilizes microorganisms to degrade pollutants, is considered a more sustainable and eco-friendly approach. ekb.egresearchgate.net Research is ongoing to identify and engineer microorganisms with enhanced capabilities for degrading azo dyes. ekb.eg Phytoremediation, the use of plants to remove contaminants, is another cost-effective and environmentally friendly technology being explored. core.ac.uk Hybrid systems that combine different remediation techniques are also being developed to achieve optimal treatment results. ekb.eg

Interactive Table: Remediation Strategies for Dye-Contaminated Wastewater This table summarizes various approaches for the remediation of wastewater containing dyes, including those related to benzidine.

Remediation Method Description Advantages Disadvantages Reference
Physical Methods
Adsorption Uses adsorbents like activated carbon to bind dye molecules. ekb.eg Cost-effective. researchgate.net Does not degrade the dyes. researchgate.net ekb.egresearchgate.net
Membrane Filtration Techniques like nanofiltration physically separate dye particles from water. ekb.eg High removal rates (85-99%). ekb.eg Can be expensive. ekb.eg
Chemical Methods
Oxidation Uses oxidizing agents to break down dye molecules. ekb.eg Effective degradation. Can be expensive and require specialized equipment. ekb.eg ekb.eg
Biological Methods
Bioremediation Utilizes microorganisms to naturally degrade dyes. ekb.eg Sustainable and eco-friendly. ekb.egresearchgate.net Can be slower than other methods. ekb.eg ekb.egresearchgate.net

Bridging Fundamental Mechanistic Understanding with Predictive Models

A significant frontier in the study of this compound is the effort to connect a deep, mechanistic understanding of its biological effects with the development of robust predictive models. This involves integrating experimental data with computational approaches to forecast the toxicological properties of benzidine and its analogs.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this endeavor. rivm.nl QSAR studies attempt to correlate the chemical structure of a compound with its biological activity, such as mutagenicity or carcinogenicity. oup.com For benzidine and its analogs, research has explored the relationship between physicochemical parameters (like oxidation potential and molecular orbital energies) and their DNA-damaging effects. oup.comnih.gov However, studies have shown that simple correlations are not always evident, suggesting that the mechanisms of toxicity are complex and may not be determined by a single molecular property. oup.comnih.gov

The development of more sophisticated predictive models requires a multi-faceted approach. This includes incorporating data from omics technologies to build a more comprehensive picture of the biological response. redalyc.org By understanding the specific genes, proteins, and metabolic pathways that are altered by benzidine exposure, researchers can develop more accurate and mechanistically-based predictive models. redalyc.org For example, understanding that the genotoxicity of benzidine in lymphocytes may be mediated by reactive oxygen species can inform the development of predictive models that account for oxidative stress pathways. nih.gov

Furthermore, there is a push to develop universal toxicity prediction frameworks that can be applied to a wide range of chemicals, including benzidine derivatives. researchgate.net These frameworks aim to overcome the limitations of models that are trained on limited datasets for specific toxicity endpoints. researchgate.net By leveraging large datasets and advanced machine learning algorithms, these models can improve predictive accuracy and generalizability. researchgate.net The ultimate goal is to create tools that can reliably predict the potential hazards of new and existing chemicals, thereby aiding in risk assessment and the design of safer alternatives. rivm.nlresearchgate.net

Fostering International Research Collaborations and Data Sharing Initiatives

Addressing the complex challenges posed by compounds like this compound requires a global and collaborative effort. Fostering international research collaborations and data sharing initiatives is crucial for accelerating progress in understanding its properties, effects, and for developing effective management strategies.

International collaborations bring together researchers with diverse expertise, resources, and perspectives. ncste.org This can lead to more comprehensive and impactful research, as demonstrated by various international scientific programs. ncste.orggau.edu.bd For example, collaborations between research institutions in different countries have been shown to result in publications with higher citation impact. ncste.org In the context of benzidine research, international partnerships can facilitate the sharing of unique analytical techniques, experimental models, and study populations, which can be particularly valuable for epidemiological studies and the validation of predictive models. ifem.cc

Data sharing is a cornerstone of modern scientific research. Initiatives that promote the open sharing of experimental data, computational models, and research findings can prevent duplication of effort, enhance the transparency and reproducibility of science, and enable the integration of large datasets from multiple sources. This is particularly important for building the comprehensive databases needed for developing and validating predictive toxicology models. researchgate.net

Organizations and funding agencies are increasingly encouraging and mandating data sharing as part of the research process. Establishing clear guidelines and platforms for data sharing in the field of toxicology will be essential for maximizing the value of the research being conducted on benzidine and other hazardous chemicals. The creation of centralized databases for toxicogenomic, proteomic, and metabolomic data related to chemical exposures would be a significant step forward.

Ultimately, a coordinated international effort will be instrumental in advancing our knowledge of this compound and in developing the scientific basis for policies and practices that protect human health and the environment.

Table of Mentioned Compounds

Compound Name
2,2′-dimethyl-5,5′-dipropoxybenzidine
2-aminobiphenyl
3,3'-diaminobenzidine
3,3'-dichlorobenzidine (B165656)
3,3'-dimethoxybenzidine (B85612)
3,3'-dimthylbenzidine
3,3′-5,5′-tetramethylbenzidine
4-aminobiphenyl
4,4′-dinitro-2-biphenylamine
4-acetylaminobiphenyl
Benzidine
This compound
Benzidine Yellow G
Direct Black 38
Monoacetylbenzidine
N,N'-Bis(2,4-dihydroxy benzaldehyde) benzidine
N-acetylbenzidine
o-toluidine (B26562)

Q & A

Q. Key considerations :

  • Dose-Response : Lower doses over extended periods may enhance metabolic activation, increasing tumorigenesis .
  • Strain Variability : Use isogenic strains and control for genetic drift.
  • Statistical Power : Ensure adequate sample sizes (e.g., ≥50 mice/group) to detect subtle effects .

Advanced: Why do interspecies differences in carcinogenic responses to this compound occur?

The IARC reports species-specific outcomes :

  • Mice : High liver tumor incidence due to CYP1A2-mediated metabolic activation to mutagenic N-hydroxy derivatives.
  • Rats : Predominantly develop mammary and Zymbal gland tumors, linked to urinary bladder exposure.
  • Hamsters : Resistant to hepatic tumors but susceptible to bladder carcinomas.
    Methodological Insight : Use cross-species comparative genomics to identify metabolic pathway disparities (e.g., expression of N-acetyltransferases).

Advanced: How can analytical interference be minimized when quantifying this compound in complex matrices?

  • Chromatographic Resolution : Employ reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/ammonium acetate) to separate benzidine from aniline or 4,4'-methylenebis(2-chloroaniline) .
  • Confirmatory Techniques : Use tandem mass spectrometry (LC-MS/MS) for selective ion monitoring (SIM) of m/z 184 → 92 transition.

Advanced: What mechanistic insights explain this compound’s genotoxicity?

  • Metabolic Activation : Hepatic CYP450 enzymes convert benzidine to N-hydroxy metabolites, forming DNA adducts (e.g., dG-C8-BZ) .
  • DNA Repair Inhibition : Benzidine suppresses base excision repair (BER) pathways, exacerbating mutagenesis in HeLa cells and rat hepatocytes .
  • Experimental Validation : Use Salmonella Ames tests with S9 metabolic activation to assess mutagenic potential .

Advanced: How can this compound be optimized as a chromogen in immunocytochemistry?

  • Double-Labeling : Combine with 3,3'-diaminobenzidine (DAB) for dual-colorimetric detection. This compound produces blue reaction products, while DAB yields brown precipitates .
  • Electron Microscopy : Adjust substrate concentrations (0.1–0.5 mg/mL) and incubation times (5–30 min) to enhance granularity without background staining .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzidine dihydrochloride
Reactant of Route 2
Benzidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.